molecular formula C16H13N3O3 B8101464 alsterpaullone

alsterpaullone

Cat. No.: B8101464
M. Wt: 295.29 g/mol
InChI Key: NODLZSCZNWEUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a nitro group and a fused benzazepine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole derivatives under specific conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can lead to the formation of amine derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

9-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one involves its interaction with specific molecular targets and pathways. The nitro group and the indole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one
  • 6-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one

Uniqueness

What sets 9-nitro-7,7a,12,12a-tetrahydro-5H-indolo3,2-dbenzazepin-6-one apart is its specific nitro group position, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular biological targets that similar compounds may not.

Properties

IUPAC Name

9-nitro-7,7a,12,12a-tetrahydro-5H-indolo[3,2-d][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,12,16,18H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODLZSCZNWEUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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